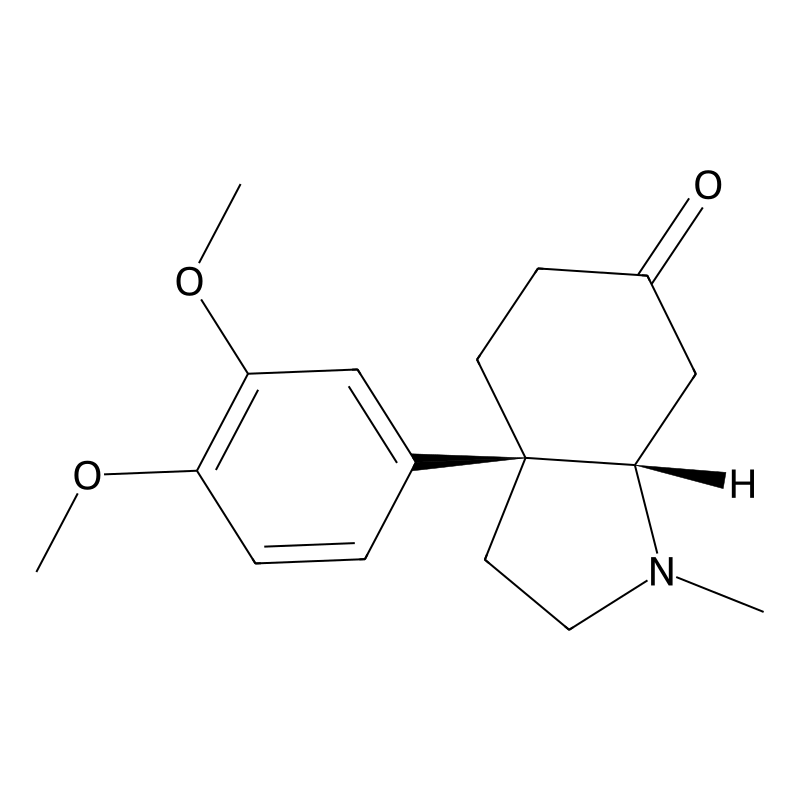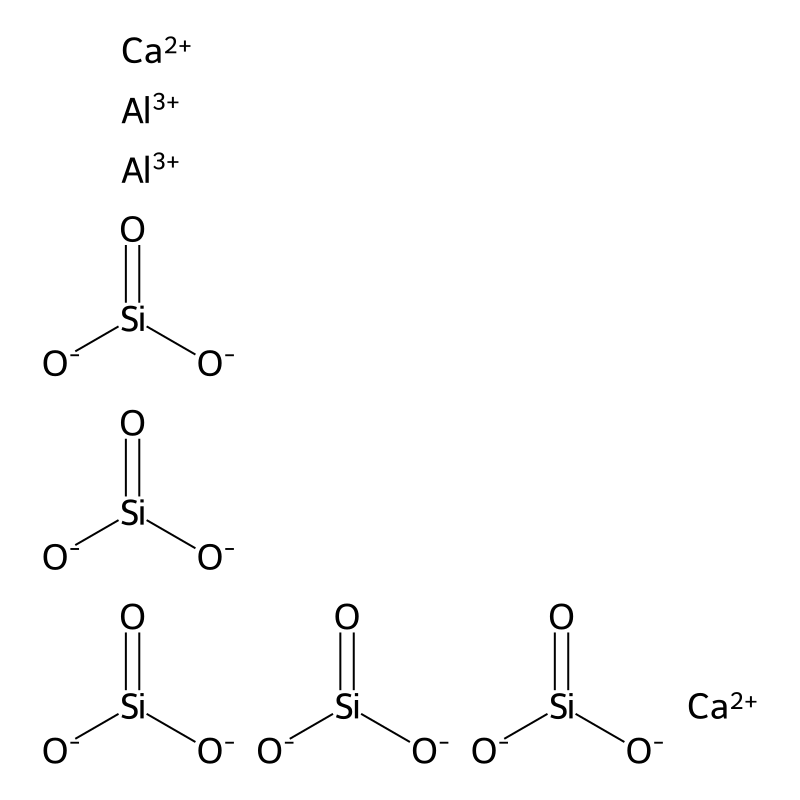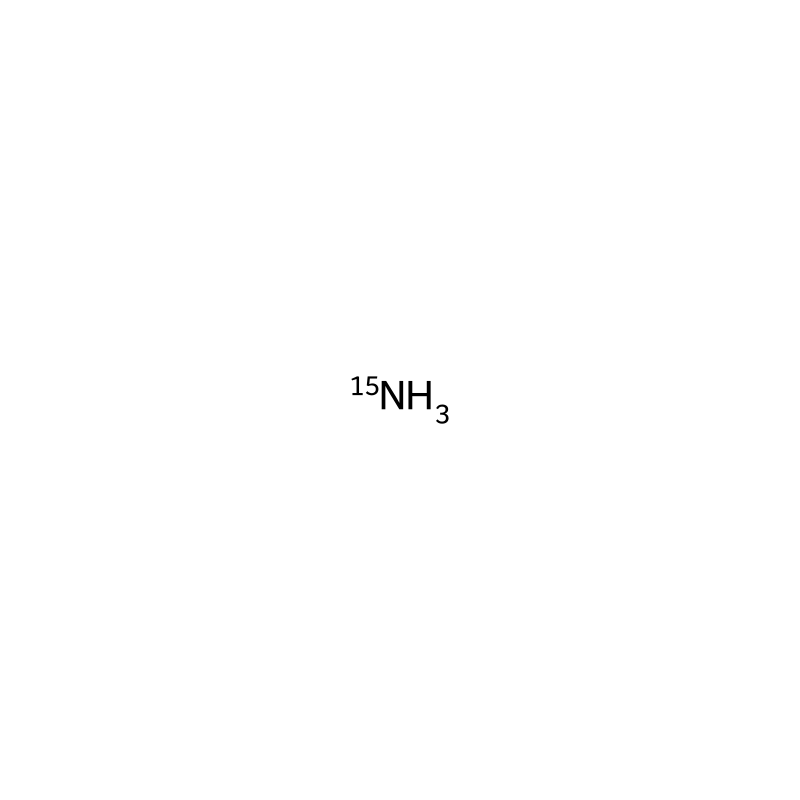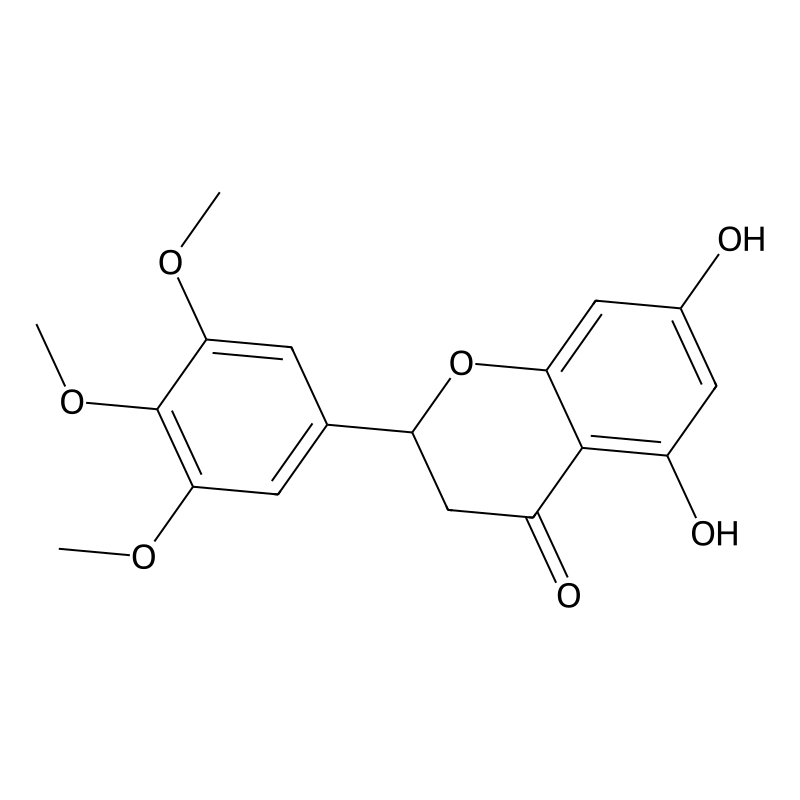Pulvomycin
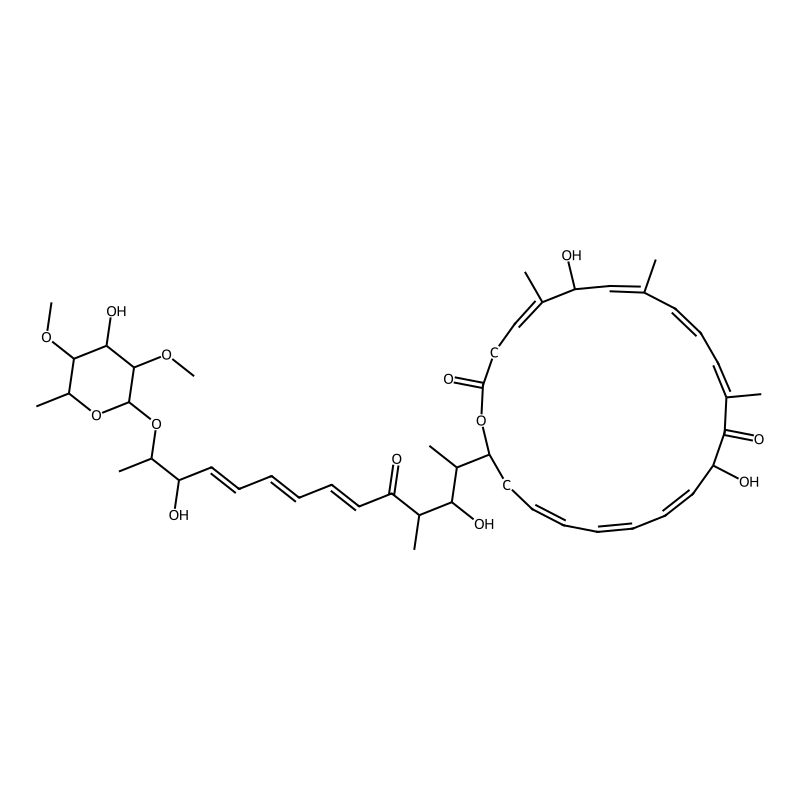
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Pulvomycin is a polyketide antibiotic known for its role as an inhibitor of protein biosynthesis in prokaryotic organisms. It primarily targets elongation factor Tu (EF-Tu), a crucial component in the protein synthesis machinery of bacteria. By binding to EF-Tu, pulvomycin prevents the formation of the ternary complex necessary for the incorporation of aminoacyl-tRNA into the growing peptide chain, thereby inhibiting protein synthesis. Pulvomycin is also referred to by its synonyms, labilomycin and 1063-Z, and belongs to the class of elfamycin antibiotics .
- Inhibition of GTP Hydrolysis: Pulvomycin alters the affinity of EF-Tu for guanine nucleotides, inhibiting GTP hydrolysis that is essential for the ternary complex formation with aminoacyl-tRNA .
Additionally, it can participate in oxidation reactions, which involve the addition of oxygen or removal of hydrogen from its molecular structure.
The biological activity of pulvomycin is characterized by its potent antibacterial properties. It effectively inhibits protein synthesis by preventing the formation of the ternary complex composed of EF-Tu, GTP, and aminoacyl-tRNA. This action leads to a significant reduction in bacterial growth and viability. Studies have shown that pulvomycin exhibits a dominant sensitivity phenotype over resistance in bacterial strains . Furthermore, variants such as pulvomycin D have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications beyond antibacterial activity .
The synthesis of pulvomycin has been explored through various chemical methodologies. A notable approach involves a total synthesis strategy that utilizes pivotal aldol reactions to form critical carbon-carbon bonds between different fragments of the molecule. This method allows for the construction of complex polyketide structures like pulvomycin D . The synthesis process is intricate and requires careful manipulation of reaction conditions to achieve the desired molecular architecture.
Pulvomycin's primary application lies in its use as an antibiotic agent against bacterial infections. Its ability to inhibit protein synthesis makes it a valuable compound in combating antibiotic-resistant bacterial strains. Additionally, due to its cytotoxic properties, derivatives like pulvomycin D are being investigated for potential therapeutic applications in cancer treatment .
Interaction studies have focused on understanding how pulvomycin binds to EF-Tu and affects its function. Research indicates that pulvomycin binds specifically to EF-Tu, altering its conformation and preventing the necessary interactions with GTP and aminoacyl-tRNA required for protein synthesis . These studies are crucial for elucidating the mechanism of action of pulvomycin and for developing new antibiotics based on its structure.
Pulvomycin shares structural and functional similarities with several other antibiotics that target protein synthesis. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Labilomycin | Similar to pulvomycin; inhibits EF-Tu | Identical mechanism but different structural features |
| Kirromycin | Inhibits GTP hydrolysis in EF-Tu | Also targets EF-Tu but has different binding dynamics |
| GE2270 A | Binds to EF-Tu and inhibits aminoacyl-tRNA binding | Distinct chemical structure compared to pulvomycin |
| Tiamulin | Inhibits protein synthesis by affecting ribosomal function | Primarily used in veterinary medicine |
Pulvomycin's uniqueness lies in its specific binding properties and its efficacy against certain resistant bacterial strains, setting it apart from these similar compounds while still belonging to a shared class of antibiotics targeting bacterial protein synthesis .
Purity
XLogP3
Exact Mass
Appearance
Storage
Wikipedia
Dates
2: Martucci NM, Lamberti A, Arcari P, Masullo M. The eubacterial protein synthesis inhibitor pulvomycin interacts with archaeal elongation factor 1α from Sulfolobus solfataricus. Biochimie. 2012 Feb;94(2):503-9. doi: 10.1016/j.biochi.2011.08.019. Epub 2011 Sep 10. PubMed PMID: 21924318.
3: Cammarano P, Teichner A, Chinali G, Londei P, de Rosa M, Gambacorta A, Nicolaus B. Archaebacterial elongation factor Tu insensitive to pulvomycin and kirromycin. FEBS Lett. 1982 Nov 8;148(2):255-9. PubMed PMID: 6759168.
4: Landini P, Bandera M, Soffientini A, Goldstein BP. Sensitivity of elongation factor Tu (EF-Tu) from different bacterial species to the antibiotics efrotomycin, pulvomycin and MDL 62879. J Gen Microbiol. 1993 Apr;139(4):769-74. PubMed PMID: 8515234.
5: Parmeggiani A, Krab IM, Okamura S, Nielsen RC, Nyborg J, Nissen P. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu. Biochemistry. 2006 Jun 6;45(22):6846-57. PubMed PMID: 16734421.
6: Zeef LA, Bosch L, Anborgh PH, Cetin R, Parmeggiani A, Hilgenfeld R. Pulvomycin-resistant mutants of E.coli elongation factor Tu. EMBO J. 1994 Nov 1;13(21):5113-20. PubMed PMID: 7957075; PubMed Central PMCID: PMC395458.
7: Anborgh PH, Okamura S, Parmeggiani A. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics. Biochemistry. 2004 Dec 14;43(49):15550-6. PubMed PMID: 15581367.
8: ZIEF M, WOODSIDE R, SCHMITZ H. Pulvomycin. Antibiot Chemother (Northfield). 1957 Jul;7(7):384-6. PubMed PMID: 24544485.
9: Assmann D, Wolf H. Pulvomycin, an inhibitor of prokaryotic protein biosynthesis. Arch Microbiol. 1979 Mar 12;120(3):297-9. PubMed PMID: 375861.
10: Boon K, Krab I, Parmeggiani A, Bosch L, Kraal B. Substitution of Arg230 and Arg233 in Escherichia coli elongation factor Tu strongly enhances its pulvomycin resistance. Eur J Biochem. 1995 Feb 1;227(3):816-22. PubMed PMID: 7867642.
11: Wolf H, Assmann D, Fischer E. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA. Proc Natl Acad Sci U S A. 1978 Nov;75(11):5324-8. PubMed PMID: 364475; PubMed Central PMCID: PMC392955.
12: Möhrle VG, Tieleman LN, Kraal B. Elongation factor Tu1 of the antibiotic GE2270A producer Planobispora rosea has an unexpected resistance profile against EF-Tu targeted antibiotics. Biochem Biophys Res Commun. 1997 Jan 13;230(2):320-6. PubMed PMID: 9016775.
13: Schwartz JL, Tishler M, Arison BH, Shafer HM, Omura S. Identification of mycolutein and pulvomycin as aureothin and labilomycin respectively. J Antibiot (Tokyo). 1976 Mar;29(3):236-41. PubMed PMID: 770405.
14: Glöckner C, Wörner W, Wolf H. Kirromycin-resistant elongation factor Tu from pulvomycin-producing wild-type of Streptoverticillium mobaraense. Biochem Biophys Res Commun. 1982 Aug;107(3):959-65. PubMed PMID: 6890351.
15: Kraal B, Zeef LA, Mesters JR, Boon K, Vorstenbosch EL, Bosch L, Anborgh PH, Parmeggiani A, Hilgenfeld R. Antibiotic resistance mechanisms of mutant EF-Tu species in Escherichia coli. Biochem Cell Biol. 1995 Nov-Dec;73(11-12):1167-77. Review. PubMed PMID: 8722034.
16: Pingoud A, Block W, Urbanke C, Wolf H. The antibiotics kirromycin and pulvomycin bind to different sites on the elongation factor Tu from Escherichia coli. Eur J Biochem. 1982 Apr 1;123(2):261-5. PubMed PMID: 6122571.
17: Wörner W, Wolf H. Kirromycin-resistant elongation factor Tu from wild-type of Lactobacillus brevis. FEBS Lett. 1982 Sep 20;146(2):322-6. PubMed PMID: 6890473.
18: McKenzie NL, Thaker M, Koteva K, Hughes DW, Wright GD, Nodwell JR. Induction of antimicrobial activities in heterologous streptomycetes using alleles of the Streptomyces coelicolor gene absA1. J Antibiot (Tokyo). 2010 Apr;63(4):177-82. doi: 10.1038/ja.2010.13. Epub 2010 Mar 12. PubMed PMID: 20224601.
19: Schmid B, Anke T, Wolf H. Action of pulvomycin and kirromycin on eukaryotic cells. FEBS Lett. 1978 Dec 1;96(1):189-91. PubMed PMID: 729785.
20: Krásný L, Mesters JR, Tieleman LN, Kraal B, Fucík V, Hilgenfeld R, Jonák J. Structure and expression of elongation factor Tu from Bacillus stearothermophilus. J Mol Biol. 1998 Oct 23;283(2):371-81. PubMed PMID: 9769211.
